

Spectroscopic Profile of Formanilide: A Technical Guide

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Compound of Interest

Compound Name: **Formanilide**

Cat. No.: **B094145**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **formanilide** (CAS 103-70-8), a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **formanilide**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Data

The ¹H NMR spectrum of **formanilide** exhibits characteristic signals for the aromatic protons and the formyl and amine protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
|-----------------------|-------------------------------------|-------------------|---------------------------------|---|
| Formyl-H | 8.3 - 8.7 | Singlet/Doublet | - | CDCl ₃ / DMSO-d ₆ |
| Amine-H | 8.5 - 10.5 | Broad Singlet | - | CDCl ₃ / DMSO-d ₆ |
| Aromatic-H (ortho) | ~7.5 | Doublet/Multiplet | ~7-8 | CDCl ₃ / DMSO-d ₆ |
| Aromatic-H (meta) | ~7.3 | Triplet/Multiplet | ~7-8 | CDCl ₃ / DMSO-d ₆ |
| Aromatic-H (para) | ~7.1 | Triplet/Multiplet | ~7-8 | CDCl ₃ / DMSO-d ₆ |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration.

¹³C NMR Spectral Data.[1][2][3][4]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ , ppm) | Solvent |
|-------------------------|----------------------------------|---|
| Carbonyl-C | ~160 - 163 | CDCl ₃ / DMSO-d ₆ |
| Aromatic-C (quaternary) | ~138 | CDCl ₃ / DMSO-d ₆ |
| Aromatic-C (para) | ~129 | CDCl ₃ / DMSO-d ₆ |
| Aromatic-C (ortho) | ~124 | CDCl ₃ / DMSO-d ₆ |
| Aromatic-C (meta) | ~120 | CDCl ₃ / DMSO-d ₆ |

Infrared (IR) Spectroscopy.[5]

IR spectroscopy is used to identify the functional groups present in **formanilide**. The spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

| Functional Group | Vibrational Mode | Wavenumber (cm ⁻¹) |
|------------------|------------------|--------------------------------|
| N-H | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (amide I) | Stretching | 1650 - 1690 |
| N-H (amide II) | Bending | 1520 - 1570 |
| C=C (aromatic) | Stretching | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.[\[1\]](#)

| Ion | m/z | Relative Intensity (%) |
|---|-----|------------------------|
| [M] ⁺ (Molecular Ion) | 121 | High |
| [M-CHO] ⁺ | 92 | Moderate |
| [C ₆ H ₅] ⁺ | 77 | High |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[\[7\]](#)

- Sample Preparation: Dissolve 5-10 mg of **formanilide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[\[2\]](#)

- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Employ proton decoupling to simplify the spectrum. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

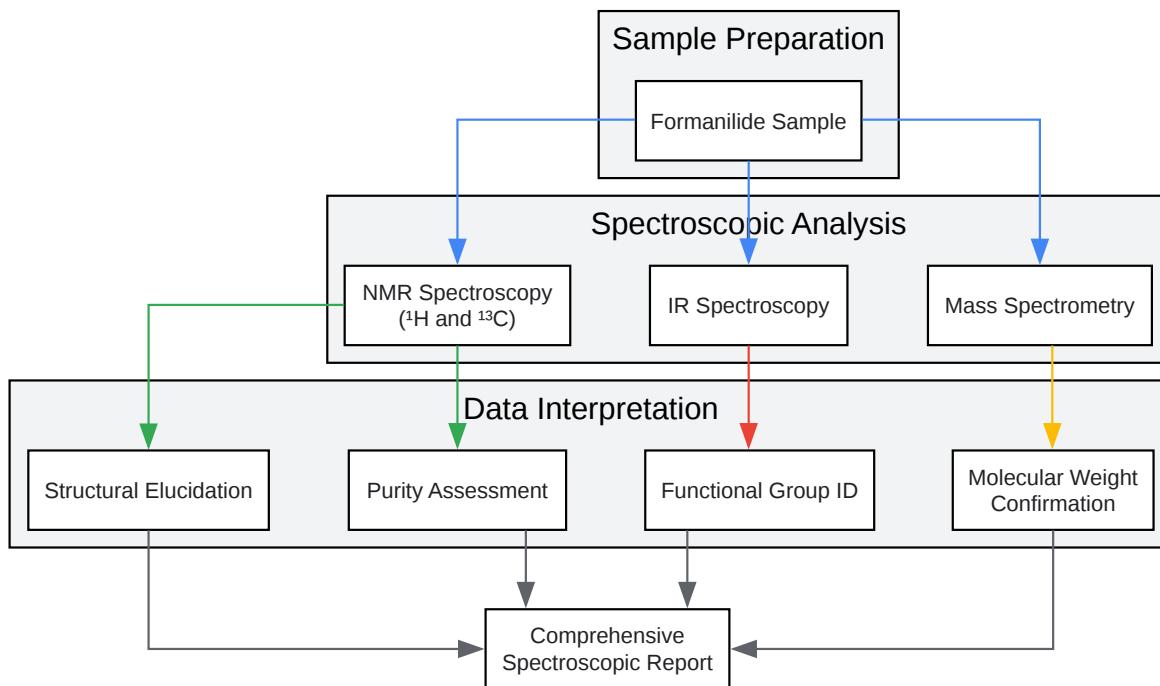
- Sample Preparation (KBr Pellet Method): Grind a small amount of **formanilide** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **formanilide** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
- Analysis: Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **formanilide**.



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Caption: Workflow for the spectroscopic analysis of **formanilide**.

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References

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